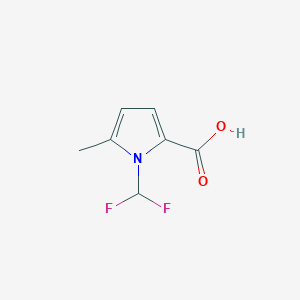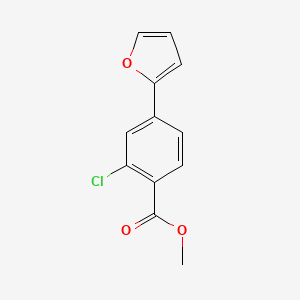
D-木糖酸钙盐水合物
描述
“D-Xylonic Acid Calcium Salt Hydrate” is a compound product used in the research of calcium-related disorders serving as a calcium supplement . It is useful in organic synthesis .
Molecular Structure Analysis
The molecular formula of “D-Xylonic Acid Calcium Salt Hydrate” is C10H22CaO14 . The molecular weight is 406.35 g/mol . The compound has 6 defined atom stereocenters .
Physical And Chemical Properties Analysis
“D-Xylonic Acid Calcium Salt Hydrate” has a molecular weight of 406.35 g/mol . It has 10 hydrogen bond donors and 14 hydrogen bond acceptors . Its topological polar surface area is 244 Ų . The compound has a complexity of 308 .
科学研究应用
生物技术生产和工业应用
D-木糖酸是D-木糖酸钙盐水合物的衍生物,被探索其在生物技术生产和各种工业应用中的潜力。它作为一种廉价的非食品衍生物,是葡萄糖酸的替代品,在制药品、食品、溶剂、胶粘剂、染料、油漆和抛光剂等产品中广泛使用。其生产涉及微生物发酵过程,利用细菌如Gluconobacter oxydans和大肠杆菌和酵母的基因改良菌株。这些生物体可以将植物生物质转化为D-木糖酸,突显了其可持续性方面(Toivari et al., 2012)。
微生物生产的优化
重要的研究集中在优化来自各种来源的D-木糖酸的微生物生产上。例如,酵母Pichia kudriavzevii被基因工程改造以从D-木糖产生D-木糖酸,甚至在低pH条件下,这表明了其在高效工业规模生产中的潜力(Toivari et al., 2013)。
在混凝土外加剂中的应用
研究还展示了从D-木糖酸钙盐水合物中衍生的钙木糖酸作为混凝土外加剂的应用。这种应用是使用直接从小麦秸秆预水解物中生产的钙木糖酸进行评估的,展示了其作为混凝土性能改进中的减缓剂的潜力(Zhou et al., 2018)。
酶生物转化技术
酶生物转化技术的进展用于生产D-木糖酸。一个例子是将木糖脱氢酶固定在铁磁性纳米颗粒上,以有效将木糖转化为木糖酸,显示出改善的转化率和操作稳定性(L. M S & Nampoothiri, 2022)。
在生物氧化过程中的作用
将木糖生物氧化为木糖酸的过程,特别是使用Gluconobacter oxydans,已经得到广泛研究。研究已经确定了影响这一过程的关键抑制剂,并提供了对这些抑制剂的微生物反应的见解,这对于提高生产效率至关重要(Miao et al., 2017)。
结构和化学分析
还有关于羧酸钙盐的结构表征的研究,包括从D-木糖酸衍生的羧酸钙盐。这项研究提供了对它们的物理性质的基础性理解,对于各种应用至关重要(Valor et al., 2002)。
用于化学生产的光催化氧化
使用TiO2/MXenes等催化剂将木糖光催化氧化为D-木糖酸已经被探索,以期望在可持续化学生产中发挥潜力。这种方法代表了朝着从生物质中进行环保和经济可行的化学合成的重要一步(Chen et al., 2021)。
安全和危害
When handling “D-Xylonic Acid Calcium Salt Hydrate”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and keep the container tightly closed . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
作用机制
Target of Action
D-Xylonic Acid Calcium Salt Hydrate is primarily involved in the xylose oxidative pathway (XOP) in microorganisms . The compound’s primary target is the enzyme xylose dehydrogenase, which is crucial in the XOP .
Mode of Action
D-Xylonic Acid Calcium Salt Hydrate interacts with its target, xylose dehydrogenase, by undergoing oxidation to form D-xylonolactone . This lactone is then hydrolyzed either non-enzymatically or by lactonases to form D-xylonic acid .
Biochemical Pathways
The biochemical pathway affected by D-Xylonic Acid Calcium Salt Hydrate is the xylose oxidative pathway (XOP). This pathway is initiated by D-xylose oxidation to D-xylonolactone by the NAD(P)-dependent xylose dehydrogenase . D-xylonolactone is then hydrolyzed to form D-xylonic acid .
Pharmacokinetics
It is known that the compound is used in organic synthesis , suggesting that it may have specific absorption, distribution, metabolism, and excretion (ADME) properties that allow it to participate in these reactions.
Result of Action
The result of D-Xylonic Acid Calcium Salt Hydrate’s action is the accumulation of D-xylonic acid. This accumulation can acidify the media and perturb cell growth due to toxicity, thus curtailing enzymatic activity and target product formation .
Action Environment
The action of D-Xylonic Acid Calcium Salt Hydrate can be influenced by environmental factors. For instance, D-xylonic acid accumulation is attributed to the overexpression of xylose dehydrogenase concomitant with basal or inefficient expression of enzymes involved in D-xylonic acid assimilation . Redox imbalance and insufficient cofactors also contribute to D-xylonic acid accumulation .
生化分析
Biochemical Properties
D-Xylonic Acid Calcium Salt Hydrate plays a significant role in biochemical reactions, particularly in the xylose oxidative pathway (XOP). It interacts with enzymes such as xylose dehydrogenase, which catalyzes the oxidation of D-xylose to D-xylonic acid . The accumulation of D-xylonic acid can perturb cell growth due to its toxicity, affecting enzymatic activity and target product formation . Additionally, D-Xylonic Acid Calcium Salt Hydrate can be used in the development of novel biomaterials, particularly in calcium-mediated hydrogel formation for tissue engineering and drug delivery applications .
Cellular Effects
D-Xylonic Acid Calcium Salt Hydrate influences various cellular processes. It has been observed to acidify the media and perturb cell growth due to its toxicity . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the redox balance and cofactor availability . The accumulation of D-xylonic acid can lead to a decrease in cell viability and productivity in engineered microbial strains .
Molecular Mechanism
At the molecular level, D-Xylonic Acid Calcium Salt Hydrate exerts its effects through interactions with specific enzymes and biomolecules. It binds to xylose dehydrogenase, facilitating the oxidation of D-xylose to D-xylonic acid . This interaction can lead to enzyme inhibition or activation, depending on the concentration and environmental conditions. Additionally, the compound can influence gene expression by altering the availability of cofactors and redox balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Xylonic Acid Calcium Salt Hydrate can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that the accumulation of D-xylonic acid can lead to a decrease in cell viability and productivity over time . The stability of D-Xylonic Acid Calcium Salt Hydrate in different environmental conditions can also affect its efficacy and application in various biochemical processes .
Dosage Effects in Animal Models
The effects of D-Xylonic Acid Calcium Salt Hydrate vary with different dosages in animal models. At low doses, the compound can serve as a nutritional supplement, providing calcium and other essential nutrients . At high doses, it can lead to toxic or adverse effects, such as perturbation of cellular metabolism and enzyme activity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific concentration levels .
Metabolic Pathways
D-Xylonic Acid Calcium Salt Hydrate is involved in the xylose oxidative pathway (XOP), where it is produced from the oxidation of D-xylose by xylose dehydrogenase . This pathway is crucial for the production of various industrially relevant compounds. The compound can also interact with other enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, D-Xylonic Acid Calcium Salt Hydrate is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of D-Xylonic Acid Calcium Salt Hydrate can affect its efficacy and application in various biochemical processes .
Subcellular Localization
The subcellular localization of D-Xylonic Acid Calcium Salt Hydrate can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O6.Ca.2H2O/c2*6-1-2(7)3(8)4(9)5(10)11;;;/h2*2-4,6-9H,1H2,(H,10,11);;2*1H2/q;;+2;;/p-2/t2*2-,3+,4-;;;/m11.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVSLGNILTVKHT-OZFZDKMDSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22CaO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine](/img/structure/B1470969.png)
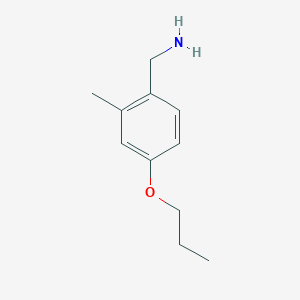
![4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1470972.png)
![N-(2-benzoyl-4-chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B1470973.png)
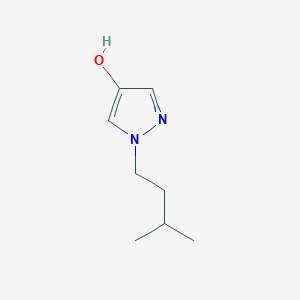



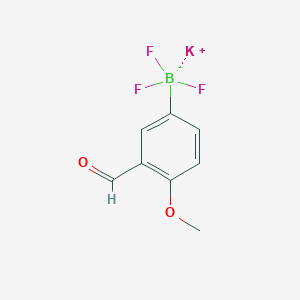
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine](/img/structure/B1470982.png)

